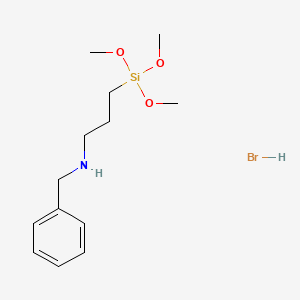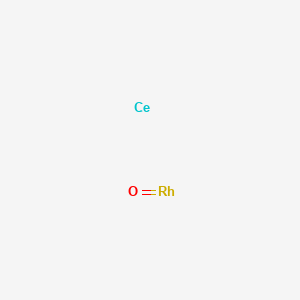
Cerium--oxorhodium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium–oxorhodium (1/1) is a compound that combines cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:
Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.
Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.
Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.
Aplicaciones Científicas De Investigación
Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.
Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.
Mecanismo De Acción
The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.
Comparación Con Compuestos Similares
Cerium–oxorhodium (1/1) can be compared with other similar compounds, such as:
Cerium–oxoplatinum (1/1): Similar in its catalytic properties but with different reactivity and stability profiles.
Cerium–oxopalladium (1/1): Known for its use in hydrogenation reactions but less effective in oxidation reactions compared to cerium–oxorhodium (1/1).
Cerium–oxoiridium (1/1): Exhibits unique catalytic properties but is more expensive and less commonly used.
The uniqueness of cerium–oxorhodium (1/1) lies in its balanced combination of reactivity, stability, and catalytic efficiency, making it a versatile compound for various applications.
Propiedades
Número CAS |
144275-81-0 |
|---|---|
Fórmula molecular |
CeORh |
Peso molecular |
259.021 g/mol |
Nombre IUPAC |
cerium;oxorhodium |
InChI |
InChI=1S/Ce.O.Rh |
Clave InChI |
XTIGIWBBPFCKFF-UHFFFAOYSA-N |
SMILES canónico |
O=[Rh].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
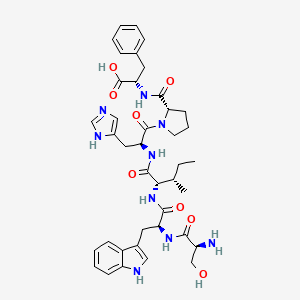
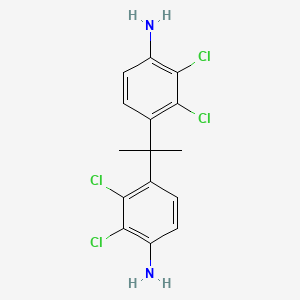

![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

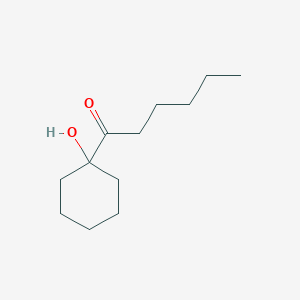

![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
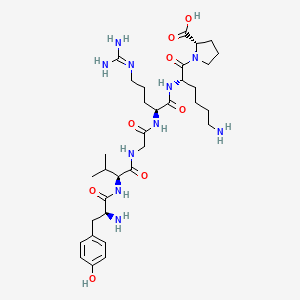
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
